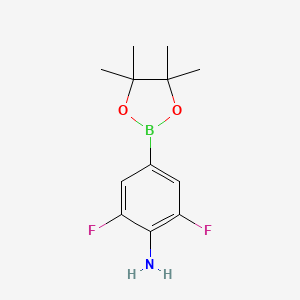

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

Description

Boron-Centered Coordination Geometry

The boron center in 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline adopts a trigonal planar geometry characteristic of tricoordinate boronic esters. The boron atom forms three covalent bonds: one carbon-boron bond to the aromatic ring and two boron-oxygen bonds to the pinacol diol ligand. Crystallographic studies of related phenylboronic acid derivatives reveal that the carbon-boron-oxygen plane maintains substantial coplanarity with the benzene ring, with typical twist angles around the carbon-boron bond ranging from 6.6° to 21.4°. The boron-oxygen bond lengths in pinacol boronic esters typically range from 1.31 to 1.35 Angstroms, while the dioxaborolane unit exhibits a nearly planar configuration.

The trigonal coordination environment around boron creates an empty p-orbital perpendicular to the molecular plane, which can participate in hyperconjugation interactions with adjacent filled sigma carbon-hydrogen or sigma carbon-carbon bonds. This electronic delocalization contributes to the overall stability of the boronate ester functionality. The pinacol ligand provides enhanced stability compared to free boronic acids due to the chelating effect of the 1,2-diol system, which prevents hydrolysis under neutral conditions and maintains the integrity of the boron-carbon bond during synthetic transformations.

Fluorine Substituent Electronic Effects

The two fluorine atoms positioned at the 2,6-positions of the aniline ring exert profound electronic effects on the molecular structure and reactivity of the compound. Fluorine, being the most electronegative element, creates strong inductive electron-withdrawing effects that significantly influence the electron density distribution throughout the aromatic system. These fluorine substituents reduce the electron density on the aromatic ring through both inductive and field effects, which stabilizes the aniline nitrogen in its neutral form and decreases the basicity of the amino group compared to unsubstituted aniline.

The presence of fluorine atoms in the ortho positions relative to the amino group creates a unique electronic environment that affects the hybridization and planarity of the aniline nitrogen. The electron-withdrawing nature of fluorine increases the s-character of the nitrogen lone pair, potentially reducing the extent of conjugation between the amino group and the aromatic π-system. Furthermore, the fluorine substituents influence the chemical shift regions observed in nuclear magnetic resonance spectroscopy, with fluorine-19 nuclei displaying characteristic resonances in the range of -100 to -150 parts per million relative to fluorotrichloromethane.

The combined electronic effects of the fluorine substituents and the boronate group create a highly electron-deficient aromatic system. This electronic deficiency is particularly pronounced at the carbon atoms adjacent to the fluorine substituents, making these positions susceptible to nucleophilic aromatic substitution reactions. The electron-withdrawing effects also influence the stability and reactivity of the boron-carbon bond, with electron-poor arenes generally showing different reaction kinetics compared to electron-rich aromatic systems in various coupling reactions.

Pinacol Boronate Ring Conformational Analysis

The pinacol boronate moiety in this compound adopts a five-membered dioxaborolane ring structure with specific conformational preferences. Computational studies on related pinacol boronic esters reveal that the dioxaborolane ring system can exist in multiple conformational states, with the boron-oxygen-carbon framework maintaining planarity while the methyl substituents project outward from the ring plane. The tetramethyl substitution pattern on the ethylene glycol backbone creates significant steric bulk that influences the overall molecular shape and intermolecular interactions.

Conformational analysis studies demonstrate that pinacol boronic esters exhibit remarkably small steric hindrance despite the presence of four methyl groups. This unexpected behavior results from the planar oxygen-boron-oxygen motif, which minimizes steric interactions by holding the sterically demanding methyl groups away from potential collision sites. The planar arrangement of the dioxaborolane ring system allows the compound to adopt conformations that reduce unfavorable steric contacts while maintaining optimal orbital overlap for electronic stabilization.

The flexibility of the pinacol boronate ring system contributes to the compound's ability to participate in various chemical transformations while maintaining structural integrity. The conformational preferences of the dioxaborolane ring are influenced by hyperconjugation effects involving the empty p-orbital of boron and adjacent filled sigma bonds. These electronic interactions stabilize specific conformations and contribute to the overall thermodynamic stability of the pinacol boronate ester functionality under typical reaction conditions.

Properties

IUPAC Name |

2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6H,16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOZEXIYNJERIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The primary synthetic method involves the borylation of 2,6-difluoroaniline or its derivatives using boronic acid pinacol ester precursors. This approach typically employs transition metal-catalyzed reactions, such as palladium-catalyzed borylation, to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the para position relative to the amino group on the aromatic ring.

Detailed Synthetic Route

Starting Material : 2,6-Difluoroaniline

- The presence of fluorine atoms at the 2 and 6 positions directs substitution to the 4-position due to steric and electronic effects.

-

- Pinacol borane or bis(pinacolato)diboron (B2pin2) is typically used as the boron source.

-

- Palladium catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4 are commonly employed.

- Ligands and bases (e.g., potassium acetate or potassium carbonate) facilitate the reaction.

-

- The reaction is generally carried out in polar aprotic solvents like dimethylformamide (DMF) or dioxane.

- Temperature ranges from 80°C to 110°C, with reaction times varying from 6 to 24 hours depending on scale and catalyst efficiency.

-

- After completion, the reaction mixture is cooled and quenched with water.

- Extraction with organic solvents such as ethyl acetate is performed.

- Purification is typically done by column chromatography or recrystallization to isolate the pure boronic ester aniline.

Alternative Methods and Variations

Direct Borylation of Aromatic Amines :

Some protocols involve direct C–H borylation of 2,6-difluoroaniline using iridium catalysts, which can offer regioselectivity and milder conditions but may require more specialized catalysts.Protection/Deprotection Strategies :

To avoid side reactions involving the amino group, it may be temporarily protected (e.g., as an acetamide) before borylation, then deprotected after the boronic ester formation.

Summary of Key Preparation Parameters

| Parameter | Typical Conditions/Values |

|---|---|

| Starting Material | 2,6-Difluoroaniline |

| Boron Source | Bis(pinacolato)diboron (B2pin2) or Pinacol borane |

| Catalyst | Pd(dppf)Cl2, Pd(PPh3)4 |

| Base | Potassium acetate (KOAc), Potassium carbonate (K2CO3) |

| Solvent | DMF, 1,4-Dioxane |

| Temperature | 80–110°C |

| Reaction Time | 6–24 hours |

| Purification Method | Column chromatography, recrystallization |

| Yield Range | Typically 60–85% (depending on conditions) |

Research Findings and Analytical Data

Regioselectivity : The difluoro substitution pattern on the aniline ring strongly favors borylation at the 4-position due to steric hindrance at the 2 and 6 positions, resulting in high regioselectivity.

Stability : The pinacol boronic ester group confers stability to the compound, allowing for storage under inert atmosphere to prevent hydrolysis.

Reactivity : The amino group remains reactive for further functionalization or cross-coupling reactions without interference from the boronic ester.

Spectroscopic Characterization :

- ^1H NMR confirms the aromatic proton environment and pinacol methyl groups.

- ^19F NMR shows characteristic signals for the fluorine atoms at 2 and 6 positions.

- Mass spectrometry confirms molecular weight at 255.07 g/mol.

- IR spectroscopy shows characteristic B–O and N–H stretching vibrations.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The boronic ester group makes this compound an excellent candidate for Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

Substituted Anilines: Formed through nucleophilic substitution.

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Nitroanilines and Aminoanilines: Formed through oxidation and reduction, respectively.

Scientific Research Applications

Pharmaceutical Development

The compound is utilized in the synthesis of various pharmaceutical agents. Its boron-containing moiety enhances the pharmacological properties of drugs by improving their bioavailability and stability.

Case Study : Research has shown that derivatives of this compound exhibit potent activity against specific cancer cell lines. For instance, modifications to the aniline group have led to the development of anti-cancer agents that target tumor growth pathways effectively.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to participate in cross-coupling reactions makes it valuable for constructing carbon-carbon bonds.

Data Table: Common Reactions Involving 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

| Reaction Type | Conditions | Product Type |

|---|---|---|

| Suzuki Coupling | Pd catalyst, base | Aryl-boron compounds |

| Negishi Coupling | Zn catalyst | Aryl-zinc compounds |

| Buchwald-Hartwig | Pd catalyst | Aryl amines |

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of sensors and electronic devices. Its fluorinated structure contributes to enhanced thermal stability and electrical conductivity.

Case Study : A study demonstrated that incorporating this compound into polymer matrices improved the mechanical properties and thermal resistance of the resulting materials. Such advancements are crucial for developing next-generation electronic devices.

Environmental Applications

Research indicates that compounds similar to this compound can be employed in environmental remediation processes. Their ability to form stable complexes with heavy metals allows for effective removal from contaminated sites.

Mechanism of Action

The mechanism by which 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline exerts its effects depends on the specific application. In cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. In biological systems, the fluorine atoms can enhance the binding affinity of the compound to its molecular targets, thereby increasing its potency and selectivity.

Comparison with Similar Compounds

Key Differences:

- Fluorine vs. Methyl Groups : The 2,6-difluoro substituents in the target compound enhance electrophilicity at the boron center compared to electron-donating methyl groups, improving reactivity in cross-coupling reactions .

- Substituent Position : The para-boronate configuration in the target compound minimizes steric hindrance compared to meta-substituted analogues (e.g., 3-fluoro derivative, CAS 819058-34-9), which may exhibit reduced coupling efficiency due to asymmetric electronic distribution .

- Trifluoromethyl and Alkoxy Groups : Bulky or polar groups (e.g., trifluoromethyl in CAS 710348-95-1) can lower yields due to steric clashes during transmetalation steps .

Reactivity in Suzuki-Miyaura Cross-Coupling

The target compound demonstrates superior performance in Suzuki reactions compared to analogues:

- Yield : Achieves 97% yield in borylation reactions, contrasting with 14% for trifluoromethyl-containing analogues under similar conditions .

- Electronic Effects : Fluorine's electron-withdrawing nature activates the boronate toward transmetalation, whereas methyl groups (e.g., in 2,6-dimethyl analogue, CAS 1004761-68-5) deactivate the aryl ring, slowing reaction kinetics .

- Steric Profile : Symmetric 2,6-difluoro substitution avoids the steric congestion seen in ortho-substituted derivatives (e.g., 2-fluoro-6-boronate aniline, CAS 1310384-26-9), which may hinder catalyst access .

Biological Activity

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its applications in various fields.

The compound has the following chemical characteristics:

- Molecular Formula: CHBFO

- Molecular Weight: 268.06 g/mol

- CAS Number: 2088247-40-7

- Physical State: Crystalline powder

- Melting Point: 165°C to 170°C

- Solubility: Insoluble in water

Antitumor Activity

Research indicates that compounds containing boron can enhance the efficacy of certain anticancer drugs. A study demonstrated that derivatives of boronic acids exhibit significant cytotoxicity against various cancer cell lines. Specifically, the presence of the dioxaborolane moiety in this compound may contribute to its antitumor properties by facilitating drug delivery or enhancing cellular uptake.

Plant Growth Promotion

The compound has been investigated for its role as a plant growth promoter. In a thesis exploring small molecules that affect plant growth pathways, it was noted that similar compounds could modulate hormonal signaling in plants. The structural similarities suggest that this compound may also influence plant growth by interacting with specific hormonal pathways.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. Boron-containing compounds have been shown to inhibit proteasomes and other enzymes critical for cellular function. This inhibition can lead to apoptosis in cancer cells or modulation of metabolic pathways in plants.

Case Studies

Q & A

Q. Table 1: Representative Reaction Conditions

| Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(OAc) | DtBPF | Dioxane | 110 | 14 | |

| Pd(dppf)Cl | None | THF | 80 | 72 |

Basic: What spectroscopic and structural characterization techniques are recommended?

Key methods include:

- NMR Spectroscopy : , , , and NMR to confirm boronic ester formation and fluorine positions. For example, NMR typically shows a peak at ~30 ppm for the dioxaborolane group .

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures. The boronic ester group exhibits a trigonal planar geometry .

- Vibrational Spectroscopy : FT-IR peaks at ~1340 cm (B-O stretching) and ~1600 cm (C=C aromatic) .

Q. Table 2: Example Crystallographic Data

| Parameter | Value (Å/°) | Source Compound | Reference |

|---|---|---|---|

| B-O bond length | 1.36–1.38 | 3-(dioxaborolan-2-yl)aniline | |

| C-B-C angle | 120° | 4-(dioxaborolan-2-yl)benzonitrile |

Advanced: How can low yields in Suzuki-Miyaura reactions involving this compound be addressed?

Low yields often arise from competing side reactions (e.g., protodeboronation) or inefficient catalyst systems . Optimization strategies include:

- Ligand Screening : Bulky ligands (e.g., SPhos, XPhos) improve catalytic activity and reduce homo-coupling byproducts .

- Moisture Control : Use rigorously dried solvents and inert atmospheres to prevent boronic ester hydrolysis .

- Alternative Boron Sources : Replace BPin with more reactive agents like bis(neopentyl glycolato)diboron (BNep) .

Advanced: How does the compound’s stability vary under different storage conditions?

The boronic ester is sensitive to hydrolysis and oxidation :

- Short-Term Storage : Refrigerate (2–8°C) under nitrogen to minimize decomposition .

- Long-Term Stability : Store at –20°C in amber vials; periodic NMR monitoring is recommended to assess degradation .

- Handling : Avoid aqueous workups unless stabilized by pH control (e.g., weak bases like KCO) .

Advanced: How is this compound applied in cross-coupling reactions for complex molecule synthesis?

It serves as a boron nucleophile in:

- Biaryl Synthesis : Coupling with aryl halides to construct fluorinated biaryls, critical in pharmaceutical intermediates (e.g., kinase inhibitors) .

- Tandem Reactions : Sequential borylation/Suzuki coupling for polyfluorinated scaffolds, leveraging the fluorine’s ortho-directing effects .

- Macromolecular Systems : Incorporation into conjugated polymers for fluorescence-based sensors (e.g., detecting amines via boronic ester-amine interactions) .

Advanced: How to resolve contradictions between crystallographic data and computational models?

- Refinement Protocols : Use SHELXL for high-resolution data to minimize residual electron density artifacts .

- DFT Calculations : Compare experimental bond lengths/angles (e.g., B-O distances) with B3LYP/6-31G* optimized geometries .

- Polymorphism Screening : Assess alternative crystal packing modes via solvent recrystallization (e.g., acetonitrile vs. toluene) .

Advanced: What are the challenges in purifying this compound, and how are they mitigated?

- Hydrophobicity : Reverse-phase chromatography (C18) with acetonitrile/water gradients effectively separates boronic esters from polar byproducts .

- Metal Contamination : Post-reaction chelation with EDTA or silica gel filtration removes residual Pd .

- Analytical Purity : HPLC-MS (ESI+) confirms absence of protodeboronated byproducts (e.g., 2,6-difluoroaniline) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.